Cas no 1175146-68-5 (Piperidine, 4-azido-1-methyl-)

Piperidine, 4-azido-1-methyl- 化学的及び物理的性質
名前と識別子
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- Piperidine, 4-azido-1-methyl-
-
- インチ: 1S/C6H12N4/c1-10-4-2-6(3-5-10)8-9-7/h6H,2-5H2,1H3
- InChIKey: CNWPODKDGNNSAI-UHFFFAOYSA-N
- ほほえんだ: N(C1CCN(C)CC1)=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 140.106196400g/mol
- どういたいしつりょう: 140.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 17.6Ų
Piperidine, 4-azido-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0293XN-1g |
4-azido-1-methylpiperidine |
1175146-68-5 | 97% | 1g |
$385.00 | 2023-12-26 | |
1PlusChem | 1P0293XN-500mg |
4-azido-1-methylpiperidine |
1175146-68-5 | 97% | 500mg |
$235.00 | 2023-12-26 | |
1PlusChem | 1P0293XN-5g |
4-azido-1-methylpiperidine |
1175146-68-5 | 97% | 5g |
$1273.00 | 2023-12-26 |
Piperidine, 4-azido-1-methyl- 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Piperidine, 4-azido-1-methyl-に関する追加情報
Introduction to Piperidine, 4-azido-1-methyl- (CAS No. 1175146-68-5)
Piperidine, 4-azido-1-methyl-, with the chemical identifier CAS No. 1175146-68-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered heterocyclic ring containing one nitrogen atom. The presence of both a methyl group at the 1-position and an azido group at the 4-position introduces unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.
The structural features of Piperidine, 4-azido-1-methyl- make it particularly interesting for medicinal chemists. The azido functional group (-N₃) is known for its versatile reactivity, allowing for further derivatization through substitution reactions such as nucleophilic aromatic substitution or reduction to form amines. Meanwhile, the methyl group at the 1-position enhances the compound's stability and influences its electronic properties, contributing to its potential utility in designing bioactive molecules.
In recent years, there has been growing interest in exploring novel scaffolds for drug discovery, and piperidine derivatives have emerged as promising candidates due to their favorable pharmacokinetic properties and biological activity. The introduction of azido groups into piperidine frameworks has opened up new avenues for creating structurally diverse compounds with enhanced binding affinity and selectivity. This has been particularly relevant in the development of small-molecule inhibitors targeting protein-protein interactions and enzyme-mediated pathways.
One of the most compelling aspects of Piperidine, 4-azido-1-methyl- is its potential application in click chemistry, a powerful tool for constructing complex molecular architectures rapidly and efficiently. The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is widely used in both academic research and industrial applications. This reaction allows for the facile introduction of diverse functional groups into the piperidine core, enabling the synthesis of libraries of compounds for high-throughput screening.
Recent studies have demonstrated the utility of Piperidine, 4-azido-1-methyl- in developing novel therapeutic agents. For instance, researchers have explored its derivatives as potential inhibitors of kinases and other enzymes implicated in cancer progression. The combination of the methyl and azido groups provides a scaffold that can be modified to optimize binding interactions with biological targets. Additionally, the compound's ability to participate in click chemistry reactions has facilitated the creation of conjugates that exhibit enhanced solubility or targeted delivery properties.
The synthesis of Piperidine, 4-azido-1-methyl- involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Typically, the process begins with the functionalization of a piperidine precursor at the 1-position followed by introducing the azido group at the 4-position. Advanced synthetic techniques such as transition-metal catalysis and flow chemistry have been employed to improve efficiency and scalability. These methods not only enhance productivity but also minimize waste, aligning with modern green chemistry principles.
The pharmacological profile of Piperidine, 4-azido-1-methyl- is an area of active investigation. Preclinical studies have shown that certain derivatives exhibit promising activity against various disease models. For example, modifications to the piperidine core have led to compounds with antiviral and anti-inflammatory properties. The ability to fine-tune the structure through combinatorial chemistry approaches has enabled researchers to identify lead compounds with optimized pharmacological profiles.
The role of computational methods in designing and optimizing Piperidine, 4-azido-1-methyl- derivatives cannot be overstated. Molecular modeling techniques such as docking simulations and quantum mechanical calculations have been instrumental in predicting binding affinities and understanding molecular interactions. These computational tools help guide experimental design by providing insights into how structural modifications may impact biological activity.
In conclusion, Piperidine, 4-azido-1-methyl- (CAS No. 1175146-68-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable building block for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.
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